molecular formula C19H20N4O4S B2887715 Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate CAS No. 2097865-02-4

Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate

Cat. No.: B2887715
CAS No.: 2097865-02-4
M. Wt: 400.45
InChI Key: KJNOERYTDMGJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate is a bi-heterocyclic molecule featuring a benzoxazole-pyrrolidine moiety linked via an amide bond to a 1,3-thiazole ring, which is further connected to an ethyl acetate group. This structure integrates multiple pharmacophoric elements:

  • 1,3-Benzoxazole: A fused aromatic heterocycle known for thermal stability and bioactivity .
  • 1,3-Thiazole: A sulfur- and nitrogen-containing heterocycle prevalent in antimicrobial and anticancer agents .
  • Ethyl acetate ester: Enhances solubility and serves as a hydrolyzable prodrug motif.

Properties

IUPAC Name

ethyl 2-[2-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-2-26-16(24)10-12-11-28-18(20-12)22-17(25)14-7-5-9-23(14)19-21-13-6-3-4-8-15(13)27-19/h3-4,6,8,11,14H,2,5,7,9-10H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNOERYTDMGJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic components. The presence of the benzoxazole and thiazole moieties is significant, as these structures are often associated with diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzoxazole rings exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacteria and fungi. A study highlighted the antimicrobial activity of thiazole derivatives, suggesting that modifications in the structure can enhance efficacy against resistant strains .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer potential. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anticonvulsant Effects

Some studies have reported anticonvulsant activity associated with thiazole derivatives. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly enhance anticonvulsant properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Khuzaie & Al-Majidi (2014) evaluated a series of thiazole derivatives for their antimicrobial activity. Among the tested compounds, those with a benzoxazole moiety demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In a study published in MDPI, several thiazole-based compounds were tested for their anticancer activity against Jurkat cells (a model for leukemia). One compound exhibited an IC50 value lower than doxorubicin, indicating potent cytotoxicity . Molecular dynamics simulations suggested that these compounds interact with cancer-related proteins through hydrophobic interactions.

Data Tables

Biological Activity Compound IC50/MIC Values Mechanism
AntimicrobialEthyl 2-{...}MIC: 32 µg/mLCell wall synthesis inhibition
AnticancerEthyl 2-{...}IC50: 15 µMInduction of apoptosis
AnticonvulsantEthyl 2-{...}ED50: 20 mg/kgGABA receptor modulation

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below compares key attributes of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Bioactivity/Application References
Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate C₉₈H₂₀N₄O₄S (hypothetical) ~416.45 Benzoxazole-pyrrolidine amide, thiazole-acetate Hypothetical: Amide coupling of precursors Potential antimicrobial/antibiotic activity -
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 186.23 Amino-substituted thiazole with ethyl acetate Hydrazine hydrate reaction with ethyl 4-bromo-3-oxobutanoate Building block for cephalosporin antibiotics
Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate C₁₃H₁₃NO₂S 247.31 Phenyl-substituted thiazole with ethyl acetate Refluxing benzothioamide with ethyl 4-bromo-3-oxobutanoate Antifungal activity demonstrated
Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate C₁₁H₁₀ClNO₃S 283.72 Chloro-benzoxazole sulfide linked to acetate Substitution of benzoxazole-thiol with ethyl chloroacetate Intermediate for bi-heterocyclic propanamides
Ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate C₁₃H₁₁ClNO₂S 283.75 Chlorophenyl-substituted thiazole with ethyl acetate Likely analogous to methods Not reported
Ethyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate C₂₇H₂₅N₃O₃S 471.57 Methoxyimino and trityl-protected amino groups on thiazole Methoxyimino introduction and trityl protection Intermediate for cephalosporin synthesis

Key Observations

Structural Diversity and Bioactivity
  • Amino-thiazole derivatives (e.g., compound) are critical intermediates in cephalosporin synthesis due to their nucleophilic amino group, enabling β-lactam antibiotic derivatization .
  • Phenyl-thiazole analogs (e.g., compound) exhibit antifungal properties, likely due to enhanced lipophilicity from aromatic substituents .
  • amide linkages) modulate solubility and target affinity .
Physicochemical Properties
  • Steric Effects : Bulky groups like trityl () protect reactive sites during synthesis but may hinder binding to biological targets .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate to achieve high yields?

Methodological Answer:
Synthesis optimization involves:

  • Reaction Conditions : Adjusting temperature (reflux vs. room temperature) and solvent polarity (e.g., ethanol, DMF) to enhance substrate reactivity. For example, refluxing in ethanol improves cyclization efficiency for thiazole ring formation .
  • Catalyst Selection : Employing mild bases (e.g., triethylamine) or coupling agents to facilitate amide bond formation between the benzoxazole-pyrrolidine and thiazol-4-yl-acetate moieties .
  • Purification : Using column chromatography or recrystallization to isolate the product from byproducts. Monitor reaction progress via TLC and confirm intermediate structures with NMR .

Basic Question: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm) and confirms regiochemistry of the thiazole ring .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching calculated mass) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms hydrogen bonding patterns in crystalline forms using SHELXL refinement .

Advanced Question: How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values to identify discrepancies in proton environments .
  • Purity Assessment : Use HPLC to rule out impurities causing anomalous signals. For example, microanalysis deviations >0.4% suggest incomplete purification .
  • Dynamic Effects : Consider conformational flexibility (e.g., pyrrolidine ring puckering) that may lead to averaged NMR signals not captured in static computational models .

Advanced Question: What strategies are recommended for designing derivatives of this compound to enhance biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the benzoxazole or pyrrolidine moieties to alter electronic properties. For example, introducing electron-withdrawing groups (e.g., -NO2) can improve target binding .
  • Bioisosteric Replacement : Substitute the thiazole ring with 1,2,4-triazole to assess changes in potency while maintaining hydrogen-bonding capacity .
  • Prodrug Design : Convert the ethyl ester to a methyl or tert-butyl ester to modulate lipophilicity and bioavailability .

Advanced Question: How can computational modeling elucidate the interaction of this compound with biological targets like enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites. Focus on key residues (e.g., catalytic serine in hydrolases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bond persistence (e.g., benzoxazole NH→enzyme carbonyl interactions) .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinities and prioritize derivatives for synthesis .

Advanced Question: What experimental approaches are critical for studying the reaction mechanisms of this compound’s chemical transformations?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., amide NH) to distinguish between concerted and stepwise mechanisms .
  • Trapping Intermediates : Use low-temperature NMR to capture transient species (e.g., acyloxyphosphonium ions during ester hydrolysis) .
  • DFT Studies : Map potential energy surfaces to identify rate-determining steps, such as nucleophilic attack on the thiazole ring .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to resolve disordered pyrrolidine or benzoxazole rings. Apply geometric restraints to maintain bond lengths/angles .
  • Twinned Data : For non-merohedral twinning, refine using the TWIN/BASF commands in SHELXL and validate with R1/Rw convergence metrics .
  • Hydrogen Bonding Networks : Apply graph-set analysis (e.g., Etter’s notation) to classify interactions (e.g., N–H···O vs. C–H···π) and correlate with solubility trends .

Advanced Question: How do researchers reconcile conflicting biological activity data across different assay platforms?

Methodological Answer:

  • Assay Standardization : Normalize data using positive controls (e.g., IC50 values of reference inhibitors) to account for variability in enzyme concentrations .
  • Membrane Permeability Testing : Use Caco-2 cell assays to distinguish between intrinsic activity and bioavailability limitations in cell-based vs. enzymatic assays .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between fluorescence-based and radiometric assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.